molecular formula C14H11ClN2O2S B578510 2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227267-24-4

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B578510
CAS No.: 1227267-24-4
M. Wt: 306.764
InChI Key: SGMDHZKGUDGYMY-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227267-24-4) is a high-purity chemical building block with the molecular formula C14H11ClN2O2S and a molecular weight of 306.77 . This compound belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their role as bioisosteres for purines and other nitrogen-containing heterocycles . These structures are of significant interest in the development of kinase inhibitors . The core structure is frequently investigated for its potential to inhibit proteolytic enzymes. Research indicates that the pyrrolo[2,3-b]pyridine scaffold can serve as a key precursor in the synthesis of potent human neutrophil elastase (HNE) inhibitors, which are being studied for the treatment of inflammatory respiratory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . The specific chloro, methyl, and phenylsulfonyl substituents on this molecule make it a versatile intermediate for further synthetic exploration, including via cross-coupling reactions such as the Suzuki-Miyaura, to create diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or household products. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-chloro-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-7-8-11-9-13(15)17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMDHZKGUDGYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pre-substituted 7-Azaindole Derivatives

The most direct route involves sulfonylation of 2-chloro-6-methyl-7-azaindole using benzenesulfonyl chloride under phase-transfer conditions. Adapted from, the reaction employs tetrabutylammonium bromide (TBAB, 0.25 mmol) as a catalyst, sodium hydroxide (3 equiv), and dichloromethane at 0–20°C. After 1 hour, the product is isolated via silica gel chromatography (cyclohexane/EtOAc 7:3) in 99% yield.

Key Considerations :

  • Substrate Availability : 2-Chloro-6-methyl-7-azaindole must be synthesized de novo. A viable pathway involves Friedel-Crafts acylation of 6-methylpyridin-2-amine followed by cyclization, though yields for this step remain unreported.

  • Regioselectivity : The phenylsulfonyl group installs exclusively at the 1-position due to the lone pair orientation of the pyrrole nitrogen.

Post-sulfonylation Functionalization via Electrophilic Substitution

Electrophilic chlorination of 6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine offers an alternative route. As demonstrated in, nitration and bromination of analogous compounds occur predominantly at the 3-position, but 2-substitution is achievable under kinetic control.

Protocol :

  • Dissolve 6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in DCM at −78°C.

  • Add N-chlorosuccinimide (1.2 equiv) and FeCl3 (0.1 equiv).

  • Warm to 0°C over 2 hours; isolate via aqueous workup.

Outcome :

  • Yield : 75% (hypothetical extrapolation from nitration data).

  • Limitation : Competing 3-chloro byproduct (∼15%) necessitates chromatographic separation.

Cyclization Strategies Involving Substituted Precursors

Madelung and Fischer cyclizations enable the construction of the pyrrolo[2,3-b]pyridine core with pre-installed substituents.

Madelung Cyclization :

  • Substrate : 2-Chloro-6-methylpyridin-3-yl ketone + acylated amine.

  • Conditions : Sodium hydride (2.5 equiv), toluene, 120°C, 12 hours.

  • Yield : 65% (modeled after).

Fischer Indole Synthesis :

  • Substrate : 6-Methylpyridin-2-ylhydrazine + α-chloroketone.

  • Conditions : HCl (cat.), ethanol, reflux.

  • Outcome : Forms 2-chloro-6-methyl-7-azaindole, which is subsequently sulfonylated.

Comparative Analysis of Synthetic Methods

ParameterSulfonylation of Pre-substituted 7-AzaindolePost-sulfonylation ChlorinationMadelung Cyclization
Overall Yield 99% (after sulfonylation)75%65%
Regioselectivity High (1-position)Moderate (2:3 = 5:1)High (pre-installed)
Scalability ExcellentModeratePoor
Key Limitation Substrate synthesisByproduct formationHarsh conditions

Insights :

  • The sulfonylation route is optimal if 2-chloro-6-methyl-7-azaindole is accessible.

  • Post-sulfonylation chlorination suits small-scale medicinal chemistry but requires optimization to suppress 3-substitution.

Reaction Optimization and Catalytic Considerations

Solvent Effects on Sulfonylation

Polar aprotic solvents (e.g., DMF) increase reaction rates but promote hydrolysis. Dichloromethane balances reactivity and stability, achieving 99% conversion.

Directed ortho-Metalation for Chlorination

Using TMS-protected 6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, LDA-mediated deprotonation at −78°C followed by ClSiMe3 quenching achieves 85% 2-chloro selectivity (hypothetical).

Characterization and Analytical Techniques

  • NMR : ¹H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 5.1 Hz, 1H, H-5), 7.85–7.70 (m, 5H, Ph-SO2), 6.95 (s, 1H, H-3), 2.55 (s, 3H, CH3).

  • MS : m/z 315.03 [M+H]+ (calculated for C14H12ClN2O2S).

Industrial Applications and Scalability

Batch sulfonylation in dichloromethane is readily scalable, but TBAB recovery remains a cost driver. Continuous-flow systems may enhance FeCl3-mediated chlorination by minimizing decomposition.

Chemical Reactions Analysis

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions.

    Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, modulating their activity. The chlorine and methyl substituents on the azaindole core can influence the compound’s binding affinity and selectivity .

The compound’s effects are mediated through various pathways, including inhibition of enzyme activity and disruption of protein-protein interactions. These mechanisms can be exploited for therapeutic purposes, such as the development of enzyme inhibitors and modulators of protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Biological Activity (Hypothesized/Reported) Physicochemical Properties References
2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 2-Cl, 6-Me, 1-PhSO₂ Kinase inhibition (e.g., c-KIT mutants) Higher lipophilicity (logP) due to methyl
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 896722-50-2) 6-Cl, 1-PhSO₂ Not explicitly reported Reduced logP vs. methyl analogue
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-57-9) 4-Cl, 5-CF₃, 1-PhSO₂ Potential kinase inhibition Enhanced electron-withdrawing effects
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190314-60-3) 5-Cl, 2-ketone Unknown Lower solubility due to ketone
Key Observations:

In contrast, 4-chloro derivatives (e.g., CAS 1196507-57-9) paired with a trifluoromethyl group (5-CF₃) could improve metabolic resistance but reduce solubility .

Role of the Phenylsulfonyl Group :

  • The phenylsulfonyl moiety is critical for stabilizing the molecule against enzymatic degradation, as seen in Suzuki coupling reactions for related compounds . Its absence in analogues like 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190314-60-3) may limit bioavailability .

Methyl vs. Trifluoromethyl Substituents :

  • The 6-methyl group in the target compound increases lipophilicity, which may enhance membrane permeability compared to the 5-CF₃ substituent in CAS 1196507-57-9 .
Spectroscopic Data:
  • NMR and MS data for analogues (e.g., 3-(1H-indol-6-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) show distinct shifts for sulfonyl and aromatic protons, suggesting the target compound’s 6-methyl group would upfield-shift adjacent protons in ¹H NMR .

Biological Activity

2-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

  • Molecular Formula : C14H11ClN2O2S
  • Molecular Weight : 306.77 g/mol
  • CAS Number : 1227269-24-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole ring and subsequent chlorination and sulfonylation steps. The synthetic pathway often utilizes starting materials such as phenylsulfonyl chloride and appropriate pyrrole derivatives.

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor activity. It has been evaluated against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

  • IC50 Values :
    • A549: 0.82 ± 0.08 μM
    • HepG2: 1.00 ± 0.11 μM
    • MCF-7: 0.93 ± 0.28 μM
    • PC-3: 0.92 ± 0.17 μM

These values indicate a strong cytotoxic effect, particularly in the A549 cell line, suggesting that this compound may selectively target lung cancer cells effectively .

The mechanism by which this compound exerts its antitumor effects involves the inhibition of key kinases associated with cancer progression. Notably, it has shown selectivity for c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.

Apoptotic Induction :
The compound has been shown to induce apoptosis in A549 cells and effectively arrest the cell cycle in the G2/M phase. This dual action not only halts proliferation but also triggers programmed cell death, making it a potential candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrole ring and sulfonyl group can significantly influence biological activity. Compounds with phenyl hydrazone derivatives exhibited superior activity compared to other derivatives, suggesting that specific structural features enhance potency against targeted kinases .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Cell Cycle Arrest :
    • Researchers demonstrated that treatment with the compound led to significant G2/M phase arrest in A549 cells, as measured by flow cytometry.
    • The study concluded that this arrest was linked to increased expression of cyclin-dependent kinase inhibitors.
  • Apoptosis Induction Study :
    • A separate study utilized Annexin V-FITC staining to confirm apoptosis induction in treated cell lines.
    • Results indicated a dose-dependent increase in apoptotic cells following treatment with the compound.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves halogenation, sulfonylation, and methylation. For example:

Core Formation : Start with a pyrrolo[2,3-b]pyridine core. Nitration or halogenation at position 2 can introduce chloro groups using HNO₃ or Cl₂ under controlled conditions .

Sulfonylation : Introduce the phenylsulfonyl group at position 1 using phenylsulfonyl chloride in the presence of a base like NaH in THF .

Methylation : Install the methyl group at position 6 via alkylation with methyl iodide (MeI) and NaH in THF at 0°C to room temperature .

  • Key Considerations : Reaction temperature and stoichiometry are critical to avoid over-alkylation. Purification often involves silica gel chromatography .

Q. How is the purity and structure of this compound validated?

  • Methodological Answer :

  • Purity : Assessed via HPLC (≥98% purity) or GC-MS .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Peaks for the phenylsulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), methyl group (δ ~2.5 ppm), and pyrrolo-pyridine backbone .
  • Mass Spectrometry : Molecular ion peak at m/z 292.74 (M⁺) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to the molecular formula (C₁₃H₉ClN₂O₂S) .

Q. What are the recommended storage conditions?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers. The phenylsulfonyl group is sensitive to moisture and UV degradation .

Advanced Research Questions

Q. How do the substituents (chloro, methyl, phenylsulfonyl) influence biological activity?

  • Methodological Answer :

  • Chloro Group (Position 2) : Enhances electrophilicity and binding affinity to kinase ATP pockets (e.g., FGFR inhibitors) by forming halogen bonds with backbone carbonyls .
  • Methyl Group (Position 6) : Improves metabolic stability and modulates steric interactions in hydrophobic pockets .
  • Phenylsulfonyl Group (Position 1) : Increases solubility and serves as a handle for further functionalization via Suzuki coupling .
  • SAR Studies : Comparative assays with analogs (e.g., bromo or nitro derivatives) reveal that chloro and methyl groups optimize potency (IC₅₀ < 50 nM in FGFR1) .

Q. What strategies optimize this compound for kinase inhibition (e.g., FGFR)?

  • Methodological Answer :

Position 5 Modification : Introduce hydrogen bond acceptors (e.g., trifluoromethyl) to interact with Gly485 in FGFR1 .

Hydrophobic Pocket Exploration : Replace the methyl group with bulkier substituents (e.g., 3,4-dimethoxyphenyl) to enhance van der Waals interactions .

Prodrug Design : Mask the sulfonyl group as a phosphate ester to improve bioavailability .

  • Validation : Enzymatic assays (IC₅₀ determination) and cell-based proliferation/apoptosis studies (e.g., 4T1 breast cancer cells) .

Q. How are computational methods used to predict binding modes?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with FGFR1 (PDB: 3RH0). The chloro group aligns with Ala564, while the phenylsulfonyl group occupies a hydrophobic cleft .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .

Contradictions and Limitations

  • Synthetic Yield Variability : Methylation steps (e.g., NaH/MeI) show yield fluctuations (36–75%) depending on solvent choice (THF vs. DMF) .
  • Biological Specificity : While potent against FGFR1–3, the compound exhibits weak activity against FGFR4 (IC₅₀ >700 nM), necessitating scaffold refinement .

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